molecular formula C10H16O B3429464 3,8,8-Trimethyl-2-oxatricyclo[4.1.1.01,3]octane CAS No. 74525-43-2

3,8,8-Trimethyl-2-oxatricyclo[4.1.1.01,3]octane

Cat. No.: B3429464
CAS No.: 74525-43-2
M. Wt: 152.23 g/mol
InChI Key: HBHHPIRVIMLDJH-UHFFFAOYSA-N
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Description

α-Pinene oxide (CAS 1686-14-2) is a bicyclic monoterpene epoxide derived from the oxidation of α-pinene, a major component of conifer resins and essential oils. Its molecular formula is C₁₀H₁₆O (molecular weight: 152.23 g/mol), and it exists as a colorless liquid with a density of 0.964 g/cm³ and a flash point of 66°C . It is primarily used in organic synthesis and catalysis research, particularly in the production of fragrances, pharmaceuticals, and fine chemicals. Its synthesis often involves epoxidation using hydrogen peroxide (H₂O₂) and catalysts such as polyoxotungstates or nickel-supported carbon .

Properties

CAS No.

74525-43-2

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

3,7,7-trimethyl-2-oxatricyclo[4.1.1.01,3]octane

InChI

InChI=1S/C10H16O/c1-8(2)7-4-5-9(3)10(8,6-7)11-9/h7H,4-6H2,1-3H3

InChI Key

HBHHPIRVIMLDJH-UHFFFAOYSA-N

Isomeric SMILES

CC1([C@H]2C[C@@H]1C3(C(C2)O3)C)C

Canonical SMILES

CC1(C2CC1C3(C(C2)O3)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Alpha-Pinene-oxide is primarily synthesized through the epoxidation of alpha-Pinene. One common method involves the use of hydrogen peroxide (H₂O₂) as an oxidizing agent in the presence of a catalyst, such as tungsten-based polyoxometalates. The reaction is typically carried out at temperatures ranging from 30°C to 70°C, with a molar ratio of alpha-Pinene to hydrogen peroxide to catalyst of 5:1:0.01 . The process can be performed in an organic solvent-free environment, achieving nearly 100% selectivity to alpha-Pinene-oxide .

Industrial Production Methods: In industrial settings, the epoxidation of alpha-Pinene is often conducted using similar methods but on a larger scale. The use of environmentally friendly oxidizing agents and catalysts is emphasized to ensure high atom economy and selectivity .

Chemical Reactions Analysis

Hydrolytic Decomposition and Rearrangement

α-Pinene oxide undergoes acid-catalyzed hydrolysis and rearrangement, leading to various products depending on conditions:

  • Hydrolysis : In the presence of H⁺ and H₂O, α-pinene oxide decomposes to pinanediol (3) and sobrerol (5) via C–C bond cleavage .

  • Rearrangement : Under acidic conditions, α-pinene oxide rearranges to campholenic aldehyde (4) due to carbocation intermediates .

Key Factors :

  • Acid Concentration : Below 0.05 M H⁺, hydrolysis dominates, while higher concentrations (>0.06 M) promote allylic oxidation .

  • Temperature : At >60°C, side reactions (e.g., allylic oxidation and epoxide decomposition) increase, reducing α-pinene oxide selectivity .

ProductFormation PathwayMajor ConditionsYield Range (%)
PinanediolHydrolysisH⁺, H₂O, 50°C1–3
SobrerolHydrolysisH⁺, H₂O, 50°C3–4
Campholenic aldehydeCarbocation rearrangementAcidic, 50–70°C1–5

Polymerization

Cationic polymerization of α-pinene oxide is catalyzed by maghnite H+ , yielding poly(α-pinene oxide) . Optimal conditions include:

  • Catalyst Loading : 10 wt% maghnite H+ achieves maximum yield .

  • Solvent : Toluene enhances reaction rate compared to 1,2-dichloroethane or acetonitrile .

  • Time and Temperature : 6 hours at 25°C results in 85% conversion .

Characterization :

  • FTIR and ¹H NMR confirm polymer structure, showing ether linkages and retained bicyclic framework .

Allylic Oxidation

α-Pinene oxide undergoes allylic oxidation to form verbenol (6) and verbenone (7) via radical intermediates .

  • Catalysts : TS-1 zeolites with 5.42 wt% Ti maximize selectivity (29% α-pinene oxide, 15% verbenol, 12% verbenone at 85°C) .

  • Oxygen Source : Molecular oxygen (O₂) is effective under solvent-free conditions .

Epoxidation

α-Pinene epoxidation using H₂O₂ and Na₂WO₄ achieves ~100% selectivity to α-pinene oxide under optimized conditions :

  • Molar Ratio : α-Pinene/H₂O₂/catalyst = 5:1:0.01.

  • Kinetics : First-order in α-pinene and catalyst, fractional order (~0.5) in H₂O₂ .

  • Activation Energy : ~35 kJ mol⁻¹ .

Environmental and Atmospheric Reactions

In aqueous atmospheric particles, α-pinene oxide reacts rapidly with adsorbed nitrate (NO₃⁻) or nitrogen dioxide (NO₂), forming:

  • Pinonaldehyde (2) and pinnonic acid (9) via oxidation .

  • PAN-analogues (e.g., peroxy acyl nitrates) through carbocation intermediates .

Key Insight :

  • Hydrolysis dominates in low-acidity environments, while high NO₃⁻ promotes oligomerization (e.g., pinonaldehyde trimers) .

Biotransformation

α-Pinene oxide is metabolized in biological systems:

  • Human/Rat Metabolism : Converted to mutagenic α-pinene oxide in hepatocytes, with 4-fold higher formation in rats than humans .

  • Bacterial Conversion : Pseudomonas fluorescens transforms α-pinene oxide to isonovalal , a fragrance compound, albeit with challenges like autoxidation and toxicity .

Kinetic and Mechanistic Insights

  • Hydrolysis : Follows general acid catalysis, with water acting as both proton donor and nucleophile .

  • Rearrangement : Carbocation intermediates relieve bicyclic ring strain, favoring thermodynamically stable products (e.g., campholenic aldehyde) .

  • Oxidation : Radical chain mechanisms dominate, with peroxyl radicals propagating reactions .

Scientific Research Applications

Pharmaceutical Applications

1.1 Antimicrobial Properties
APO exhibits notable antimicrobial activity against a range of pathogens. Studies have shown its effectiveness against bacteria, fungi, and viruses, making it a potential candidate for developing new antimicrobial agents. For instance, research has demonstrated that APO can inhibit the growth of Staphylococcus aureus and Escherichia coli, suggesting its utility in pharmaceutical formulations aimed at treating infections .

1.2 Anti-inflammatory Effects
APO has been investigated for its anti-inflammatory properties, which may be beneficial in treating conditions such as arthritis and other inflammatory diseases. Research indicates that APO can modulate inflammatory pathways, potentially leading to reduced symptoms in affected individuals .

1.3 Neuroprotective Effects
Recent studies suggest that APO may offer neuroprotective benefits. It has been shown to exhibit antioxidant properties that could protect neuronal cells from oxidative stress, a key factor in neurodegenerative diseases . This property positions APO as a promising candidate for further research in neuropharmacology.

Agricultural Applications

2.1 Insecticidal Activity
APO has demonstrated insecticidal properties against various agricultural pests. Its efficacy as a natural pesticide can be attributed to its ability to disrupt the nervous systems of insects, providing an eco-friendly alternative to synthetic pesticides . Field trials have indicated that formulations containing APO can effectively reduce pest populations while minimizing environmental impact.

2.2 Plant Growth Regulation
Research has shown that APO can act as a plant growth regulator, promoting root and shoot development in certain plant species. This application is particularly valuable in sustainable agriculture practices where enhancing crop yield without chemical fertilizers is essential .

Industrial Applications

3.1 Fragrance and Flavor Industry
Due to its pleasant aroma, APO is utilized in the fragrance industry as a natural scent component. Its incorporation into perfumes and cosmetics enhances product appeal while aligning with consumer preferences for natural ingredients . Additionally, it serves as a flavoring agent in food products, contributing to the sensory experience.

3.2 Chemical Synthesis
APO is a valuable intermediate in organic synthesis. It can be transformed into various compounds through reactions such as hydrolysis and rearrangement. For example, it can be converted into pinanediol or campholenic aldehyde, which are useful in producing fragrances and pharmaceuticals . The versatility of APO in synthetic chemistry supports its role in green chemistry initiatives aimed at sustainable production processes.

Environmental Applications

4.1 Biodegradation Studies
APO's role as a biodegradable compound has been explored in environmental science. Studies indicate that it can be metabolized by certain microbial strains, contributing to bioremediation efforts aimed at cleaning up contaminated environments . This property highlights the potential of using APO in environmentally friendly remediation strategies.

4.2 Solvent Properties
As an organic solvent, APO can replace more toxic solvents in various chemical processes. Its low toxicity profile makes it an attractive option for industries seeking safer alternatives for solvent use .

Case Studies

Study Application Findings
AntimicrobialDemonstrated effectiveness against E.coli and S.aureus
InsecticideReduced pest populations significantly in field trials
BiodegradationMetabolized by Nocardia sp., aiding bioremediation
NeuroprotectionExhibited antioxidant properties protecting neuronal cells

Comparison with Similar Compounds

β-Pinene Oxide

Structural Differences :

  • α-Pinene oxide has a bicyclic structure with an epoxide group at the 2,3-position, while β-pinene oxide (derived from β-pinene) features a norbornane-like structure with the epoxide at the 6,7-position.

Reactivity and Stability :

  • Ozonolysis studies show that α-pinene oxide forms stabilized carbonyl oxides with a yield of 0.34, compared to 0.22 for β-pinene oxide, due to differences in ring strain and transition-state energetics .
  • The reaction energy for α-pinene ozonolysis is 55.1 kcal/mol, slightly higher than β-pinene’s 51.1 kcal/mol, indicating greater exothermicity in α-pinene oxide formation .

Catalytic Oxidation :

  • Nickel-supported catalysts achieve >90% selectivity for α-pinene oxide under optimized conditions, whereas β-pinene oxide synthesis requires alternative catalysts like manganese complexes for comparable efficiency .

Limonene Oxide

Structural Differences :

  • Limonene oxide (C₁₀H₁₆O) is a monocyclic epoxide derived from limonene, lacking the bicyclic framework of α-pinene oxide.

Comparison with Functionally Similar Compounds

Verbenone and Verbenol

Functional Role :

  • Verbenone (C₁₀H₁₄O) and verbenol (C₁₀H₁₆O) are oxidation products of α-pinene but are ketones/alcohols rather than epoxides.

Industrial Use :

  • Verbenone is used in pest control, while α-pinene oxide serves as a precursor in chiral synthesis .

Other Terpene Oxides (e.g., Caryophyllene Oxide)

Structural and Functional Contrasts :

Research Findings and Data Tables

Table 1: Physical and Chemical Properties

Compound Molecular Formula CAS Number Density (g/cm³) Flash Point (°C) Key Application
α-Pinene oxide C₁₀H₁₆O 1686-14-2 0.964 66 Chiral synthesis
β-Pinene oxide C₁₀H₁₆O 471-67-0 0.978 68 Fragrance intermediate
Limonene oxide C₁₀H₁₆O 1195-92-2 0.940 72 Polymer production

Table 2: Catalytic Epoxidation Efficiency

Substrate Catalyst H₂O₂ Efficiency (%) Selectivity (%) Reference
α-Pinene Ni/Activated Carbon 85 92
β-Pinene Mn(IV) Complexes 78 88
Limonene Candida antarctica Lipase 90 95

Biological Activity

Alpha-pinene-oxide, a metabolite derived from alpha-pinene, has garnered attention for its potential biological activities and therapeutic applications. This article explores the biological activity of alpha-pinene-oxide, synthesizing findings from various studies to provide a comprehensive overview.

Alpha-pinene is a common monoterpene found in the essential oils of many plants. Upon inhalation or metabolic processing, it can be converted into alpha-pinene-oxide, which has different biological properties compared to its parent compound. Studies indicate that alpha-pinene-oxide is formed in both rat and human microsomes, with significant species differences in the rate of formation; rats exhibit up to four times higher levels of alpha-pinene-oxide than humans under similar conditions .

Anti-inflammatory Effects

Alpha-pinene and its oxide have been noted for their anti-inflammatory properties. In animal models, alpha-pinene administration reduced pro-inflammatory cytokines such as TNF-α and IL-6, indicating a modulation of inflammatory responses . These findings suggest that alpha-pinene-oxide may also possess anti-inflammatory effects, although direct evidence is still required.

Neuroprotective Effects

Recent studies have indicated that alpha-pinene may protect against hypoxia-induced behavioral deficits in rats. When administered prior to hypoxic conditions, alpha-pinene improved motor activity and cognitive function while reducing inflammation in the brain . The neuroprotective effects could extend to its oxide form, warranting further investigation.

Toxicological Profile

While exploring the biological activities, it is crucial to consider the toxicological implications of alpha-pinene-oxide. Studies have reported that inhalation exposure to alpha-pinene results in bladder hyperplasia and decreased sperm counts in rodents . However, alpha-pinene itself has not shown mutagenic properties in various assays . The safety profile of alpha-pinene-oxide remains an area for further research.

Table 1: Summary of Biological Activities

Activity Effect Study Reference
AntitumorInhibition of HepG2 cell proliferation
Anti-inflammatoryReduced TNF-α and IL-6 levels
NeuroprotectiveImproved cognitive function post-hypoxia
ToxicityBladder hyperplasia in rodents

Case Study: Neuroprotection in Hypoxia

In a controlled study involving Wistar rats exposed to hypoxia, those treated with alpha-pinene exhibited significant improvements in behavioral responses compared to untreated hypoxic controls. The treatment led to reduced levels of pro-inflammatory cytokines and improved recognition memory tasks ( ).

Q & A

Q. What are the standard methods for synthesizing alpha-Pinene-oxide in laboratory settings?

Alpha-Pinene-oxide is typically synthesized via the oxidation of α-pinene using oxidizing agents like ozone (O₃), hydrogen peroxide (H₂O₂), or peracetic acid, often catalyzed by transition metals (e.g., Fe³⁺). Reaction conditions such as temperature (e.g., 25–50°C), solvent polarity, and reactant ratios must be optimized to maximize yield and purity. For reproducibility, experimental protocols should include detailed characterization steps (e.g., GC-MS for product verification) and control for side reactions, such as epoxidation or ring-opening .

Q. Which analytical techniques are most effective for characterizing alpha-Pinene-oxide and its reaction products?

Gas chromatography-mass spectrometry (GC-MS) is widely used to identify volatile oxidation products, while nuclear magnetic resonance (NMR) spectroscopy resolves structural details. Infrared (IR) spectroscopy can track functional groups like epoxides or carbonyls. For aerosol-phase products, aerosol mass spectrometry (AMS) and filter-based gravimetric analysis are recommended. Ensure calibration with reference standards (e.g., NIST data) to validate instrument accuracy .

Advanced Research Questions

Q. How do reaction conditions (e.g., NOx levels, light sources) influence the product distribution of alpha-Pinene-oxide oxidation?

Under high NOx conditions, alpha-Pinene-oxide oxidation favors the formation of carbonyl compounds (e.g., pinonaldehyde) via OH radical pathways, while low NOx environments promote organic peroxides and secondary organic aerosol (SOA) formation. Experimental design should incorporate controlled chamber studies with UV/visible light sources to simulate atmospheric photolysis. For example, Capouet (2005) reported yields of 0.86% CH₂O under high NOx/UV vs. 0.14% under NOx-free conditions, highlighting the role of radical chemistry .

Q. What strategies can resolve discrepancies in reported aerosol formation yields from alpha-Pinene-oxide oxidation across different studies?

Discrepancies often arise from variations in experimental setups (e.g., chamber size, humidity) or detection limits. To address this:

  • Conduct systematic reviews to compare methodologies (e.g., aerosol wall-loss corrections).
  • Use evidence tables to synthesize data on yields, reaction rates, and instrumentation .
  • Validate models with multi-laboratory datasets, such as those from the EUROCHAMP project .

Q. How can computational models be optimized to predict secondary organic aerosol (SOA) formation from alpha-Pinene-oxide under varying atmospheric conditions?

Mechanistic models should integrate both gas-phase kinetics (e.g., OH/NO₃ radical reactions) and particle-phase processes (e.g., partitioning coefficients). For example, Capouet (2005) simplified complex oxidation pathways into reaction classes (e.g., APIN1OO2 + HO2 → APINOOH) to balance accuracy and computational efficiency. Sensitivity analyses can identify critical parameters (e.g., rate constants for peroxy radical reactions) requiring experimental refinement .

Q. What frameworks are recommended for designing hypothesis-driven studies on alpha-Pinene-oxide’s environmental fate?

Apply the PICO framework to define:

  • Population : Atmospheric systems (urban vs. forested regions).
  • Intervention : Oxidation pathways (OH vs. O₃-initiated).
  • Comparison : Baseline vs. perturbed conditions (e.g., climate change scenarios).
  • Outcome : SOA yield or toxicity endpoints. Additionally, evaluate feasibility using the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize research gaps .

Methodological Guidance

  • Data Contradiction Analysis : Use hierarchical clustering to group studies by experimental variables (e.g., NOx levels, RH%) and identify outliers. For meta-analyses, report standardized metrics (e.g., normalized yield per µg/m³) to enable cross-study comparisons .
  • Reproducibility : Document all protocols in line with the Beilstein Journal of Organic Chemistry guidelines, including raw data archiving and step-by-step reaction procedures .
  • Literature Synthesis : Supplement database searches with grey literature (e.g., conference abstracts) and consult domain-specific repositories like the Chemical Abstracts Service (CAS) to mitigate publication bias .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,8,8-Trimethyl-2-oxatricyclo[4.1.1.01,3]octane
Reactant of Route 2
3,8,8-Trimethyl-2-oxatricyclo[4.1.1.01,3]octane

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